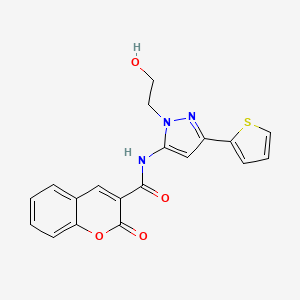
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Molecular Structure and Properties
The molecular formula of the compound is C18H19N3O3S with a molecular weight of 373.5 g/mol. The structural features include a chromene core, a pyrazole moiety, and a thiophene ring, which are known to contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. It has been shown to increase pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to cell cycle arrest in the G1 phase .
-
Cell Lines Tested : Studies have utilized various cancer cell lines, including:
- MCF-7 (breast cancer)
- OVCAR-3 (ovarian cancer)
- MGC-803 (gastric cancer)
Antioxidant Activity
The compound has also been assessed for its antioxidant capabilities. It effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related damage in cells. This activity is essential for its potential therapeutic applications in diseases linked to oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Anticancer | OVCAR-3 | 12 | Cell cycle arrest at G1 phase |
| Antioxidant | DPPH Assay | 25 | Free radical scavenging |
Case Studies
- Study on MCF-7 Cells : A study published in BioRxiv highlighted the synthesis and testing of derivatives similar to the target compound. The results indicated that modifications to the chromene structure enhanced anticancer activity significantly against MCF-7 cells, with observed apoptosis linked to mitochondrial dysfunction .
- Screening for Novel Compounds : Research conducted by Fayad et al. identified novel anticancer compounds through drug library screening using multicellular spheroids, where derivatives of this compound exhibited promising results against multiple cancer types .
特性
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-8-7-22-17(11-14(21-22)16-6-3-9-27-16)20-18(24)13-10-12-4-1-2-5-15(12)26-19(13)25/h1-6,9-11,23H,7-8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGJTAZZGKLMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














